6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound characterized by a unique structure that includes a benzo[d][1,3]dioxole moiety, a benzoyl group, a hydroxy group, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving NaHSe and piperidine hydrochloride in ethanol .
Chemical Reactions Analysis
6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been evaluated for its potential antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7. It has shown potent growth inhibition properties, making it a candidate for further development as an antitumor agent.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex organic molecules, particularly those containing benzo[d][1,3]dioxole moieties.
Biological Studies: Its ability to induce apoptosis and cause cell cycle arrests in cancer cells has made it a subject of interest in biological research.
Mechanism of Action
The mechanism of action of 6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with cellular targets that regulate apoptosis and cell cycle progression. Studies have shown that this compound can induce apoptosis through the activation of caspases and the mitochondrial pathway . Additionally, it can cause cell cycle arrest at the S-phase and G2/M-phase, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one include other benzo[d][1,3]dioxole derivatives and benzoyl-substituted tetrahydropyrimidinones. These compounds share structural similarities but differ in their biological activities and chemical properties. For example:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown antitumor activities similar to this compound but differ in their specific molecular targets and pathways.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds, such as (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, have different pharmacological profiles and are used in various therapeutic applications.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c20-19(21,22)18(27)14(16(25)10-4-2-1-3-5-10)15(23-17(26)24-18)11-6-7-12-13(8-11)29-9-28-12/h1-8,14-15,27H,9H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGNNPYQHRKFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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